

A Comparative Guide to PI3K α Inhibitors: TPOP146 (HS-146) and Alpelisib

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Compound of Interest

Compound Name: TPOP146

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This guide provides a detailed comparison of the novel phosphoinositide 3-kinase alpha (PI3K α) inhibitor, HS-146 (referred to herein as **TPOP146**), and the FDA-approved drug, Alpelisib (BYL-719). This comparison is based on preclinical data available in the public domain, focusing on their efficacy in breast cancer models.

Introduction

The phosphatidylinositol 3-kinase (PI3K) signaling pathway is a critical regulator of cell growth, proliferation, survival, and metabolism. Its aberrant activation is a frequent event in various human cancers, making it a key target for therapeutic intervention. The p110 α isoform of PI3K, encoded by the PIK3CA gene, is one of the most frequently mutated oncogenes in breast cancer. Both **TPOP146** (HS-146) and Alpelisib are potent and selective inhibitors of the PI3K α isoform, representing a targeted therapeutic strategy for cancers with a dependency on this pathway. Alpelisib, in combination with fulvestrant, is approved for the treatment of hormone receptor (HR)-positive, human epidermal growth factor receptor 2 (HER2)-negative, PIK3CA-mutated advanced or metastatic breast cancer. **TPOP146** (HS-146) is a novel, synthesized PI3K α inhibitor that has demonstrated anticancer effects in preclinical studies.

Data Presentation

Table 1: In Vitro Efficacy of TPOP146 (HS-146) and Alpelisib in Breast Cancer Cell Lines

Inhibitor	Cell Line	PIK3CA Status	Assay	Efficacy Metric	Result	Citation
TPOP146 (HS-146)	MCF-7	Mutant	Cell Proliferation	Concentration-dependent inhibition	Significant inhibition at 1, 5, 10 μ M	[1]
MDA-MB-231	Wild-Type	Cell Proliferation	Concentration-dependent inhibition	Moderate inhibition	[1]	
Alpelisib (BYL-719)	MCF-7	Mutant	Cell Viability	IC50	~0.46 μ M	[2]
T47D	Mutant	Cell Viability	IC50	~0.89 μ M	[2]	
SKBR3	Wild-Type	Cell Viability	IC50	~1.3 μ M	[2]	
BT-474	Wild-Type	Cell Viability	IC50	~1.1 μ M	[2]	

Note: A direct comparison of IC50 values is challenging due to the lack of a reported IC50 for **TPOP146** (HS-146) in the primary publication. The data for HS-146 indicates a dose-dependent effect, with significant inhibition of MCF-7 cell proliferation observed at micromolar concentrations.

Table 2: Effects of TPOP146 (HS-146) and Alpelisib on Cell Cycle and Apoptosis in MCF-7 Cells

Inhibitor	Parameter	Method	Observation	Citation
TPOP146 (HS-146)	Cell Cycle	Flow Cytometry	G0/G1 phase arrest	[1]
Apoptosis	DAPI Staining, Western Blot	Induction of apoptosis (increased cleaved PARP, decreased Mcl-1 and caspase-7)	[1]	
Alpelisib (BYL-719)	Cell Cycle	Not specified	G1 arrest	[3]
Apoptosis	Annexin V Staining	Increased apoptosis in combination with other agents	[3]	

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is a general guideline for assessing the effect of kinase inhibitors on cell viability.

- **Cell Seeding:** Plate breast cancer cells (e.g., MCF-7) in a 96-well plate at a density of 5×10^3 cells/well and incubate for 24 hours.
- **Treatment:** Treat the cells with various concentrations of **TPOP146** (HS-146) or Alpelisib for the desired duration (e.g., 72 hours). Include a vehicle control (DMSO).
- **MTT Addition:** Add 20 μ L of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
- **Formazan Solubilization:** Remove the medium and add 150 μ L of DMSO to each well to dissolve the formazan crystals.
- **Absorbance Measurement:** Measure the absorbance at 490 nm using a microplate reader.

- **Data Analysis:** Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values using appropriate software.

Western Blot Analysis for PI3K Pathway Inhibition

This protocol outlines the procedure for assessing the phosphorylation status of key proteins in the PI3K/Akt/mTOR pathway.

- **Cell Treatment and Lysis:** Treat MCF-7 cells with the inhibitors for the specified time points. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
- **Protein Quantification:** Determine the protein concentration of the lysates using a BCA protein assay.
- **SDS-PAGE and Transfer:** Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
- **Blocking and Antibody Incubation:** Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate with primary antibodies against p-Akt (Ser473), Akt, p-mTOR, mTOR, p-p70S6K, p70S6K, and GAPDH overnight at 4°C.
- **Secondary Antibody and Detection:** Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Detect the protein bands using an enhanced chemiluminescence (ECL) system.
- **Analysis:** Quantify the band intensities and normalize to the loading control (GAPDH).

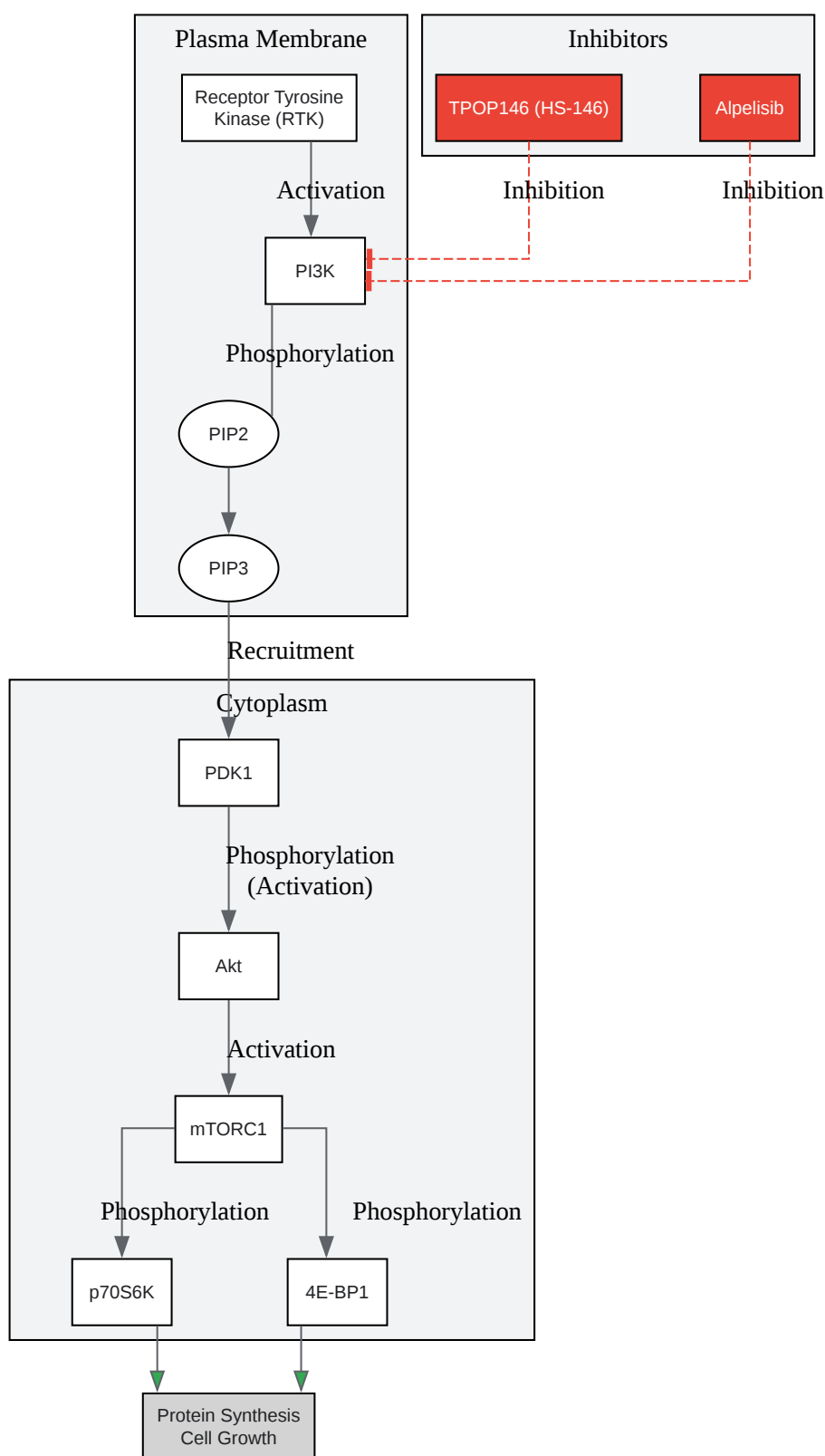
Apoptosis Assay (Annexin V Staining)

This protocol is for the detection of apoptosis by flow cytometry.

- **Cell Treatment:** Treat cells with the inhibitors as required.
- **Cell Harvesting:** Harvest the cells by trypsinization and wash with cold PBS.
- **Staining:** Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and propidium iodide (PI) and incubate for 15 minutes at room temperature in the dark.

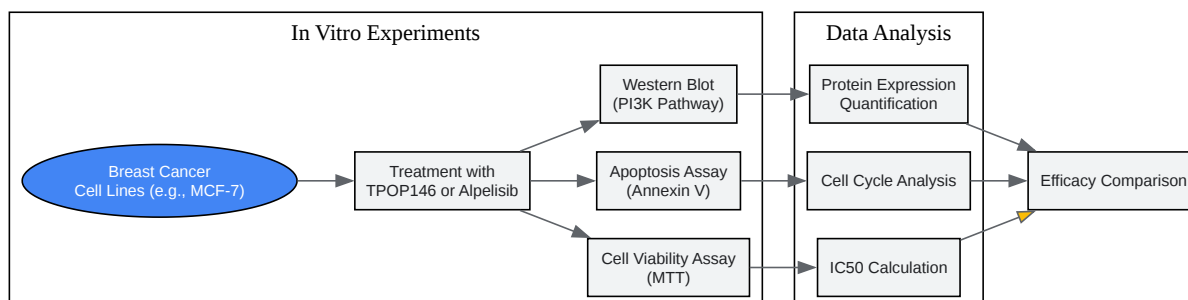
- Flow Cytometry: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

Mandatory Visualization



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Caption: The PI3K/Akt/mTOR signaling pathway and the inhibitory action of **TPOP146** and Alpelisib.



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Caption: A generalized workflow for the preclinical comparison of kinase inhibitors.

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